

Synthesis of N-Boc-3-dimethylamino-D-alanine: A Technical Guide

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Compound of Interest

Compound Name: *N*-Boc-3-dimethylamino-D-alanine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for **N-Boc-3-dimethylamino-D-alanine**, a specialized amino acid derivative with potential applications in peptide synthesis and drug discovery. Due to the limited availability of a direct, published protocol, this document outlines a robust, two-stage synthetic strategy derived from well-established analogous chemical transformations. The proposed pathway begins with the protection of the amino group of D-serine using a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the hydroxyl moiety to a dimethylamino group.

Proposed Synthetic Pathway

The synthesis of **N-Boc-3-dimethylamino-D-alanine** can be logically approached from the readily available starting material, D-serine. The key transformations involve the protection of the alpha-amino group and the subsequent conversion of the beta-hydroxyl group to a dimethylamino group. A plausible and efficient route involves the initial synthesis of N-Boc-D-serine, followed by a two-step sequence of oxidation to the corresponding aldehyde (N-Boc-D-serinal) and subsequent reductive amination with dimethylamine.



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Caption: Proposed synthetic pathway for **N-Boc-3-dimethylamino-D-alanine**.

Experimental Protocols

The following are detailed experimental protocols for the key stages of the proposed synthesis. These are based on established procedures for similar transformations.

Stage 1: Synthesis of N-Boc-D-serine

This procedure is adapted from a patented process for the N-Boc protection of D-serine.^[1]

Materials:

- D-Serine
- Di-tert-butyl dicarbonate (Boc anhydride)
- Sodium hydroxide (NaOH)
- Water
- Dichloromethane (DCM)
- Hydrochloric acid (HCl)
- Brine

Procedure:

- Dissolve D-serine in an aqueous solution of sodium hydroxide (2-3 equivalents).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add Boc anhydride (1.0-1.6 equivalents) to the reaction mixture while maintaining the temperature below 20 °C.
- Allow the reaction mixture to warm to room temperature (25-30 °C) and stir for 16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, cool the mixture to 0-5 °C and acidify with a 1M HCl solution to a pH of 2-3.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-D-serine as a white solid.

Stage 2: Synthesis of N-Boc-3-dimethylamino-D-alanine via Reductive Amination

This two-step procedure involves the oxidation of N-Boc-D-serine to the corresponding aldehyde, followed by reductive amination.

Part A: Oxidation to N-Boc-D-serinal

Materials:

- N-Boc-D-serine
- Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern or Parikh-Doering conditions)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution

Procedure:

- Dissolve N-Boc-D-serine in anhydrous dichloromethane.
- Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature.
- Stir the reaction mixture for 2-4 hours, monitoring by TLC.

- Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
- Stir vigorously until the solid dissolves.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure to obtain crude N-Boc-D-serinal. This intermediate is often used immediately in the next step without further purification.

Part B: Reductive Amination with Dimethylamine

Materials:

- Crude N-Boc-D-serinal
- Dimethylamine solution (e.g., 2M in THF or aqueous solution)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or another suitable reducing agent
- Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
- Acetic acid (optional, as a catalyst)
- Saturated aqueous sodium bicarbonate solution

Procedure:

- Dissolve the crude N-Boc-D-serinal in dichloromethane or 1,2-dichloroethane.
- Add dimethylamine solution (2-3 equivalents). A small amount of acetic acid can be added to catalyze imine formation.
- Stir the mixture at room temperature for 1-2 hours.
- Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

- Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield **N-Boc-3-dimethylamino-D-alanine**.

Data Presentation

The following tables summarize expected quantitative data for the proposed synthetic route, based on typical yields and conditions for these types of reactions.

Table 1: Reaction Conditions and Expected Yields

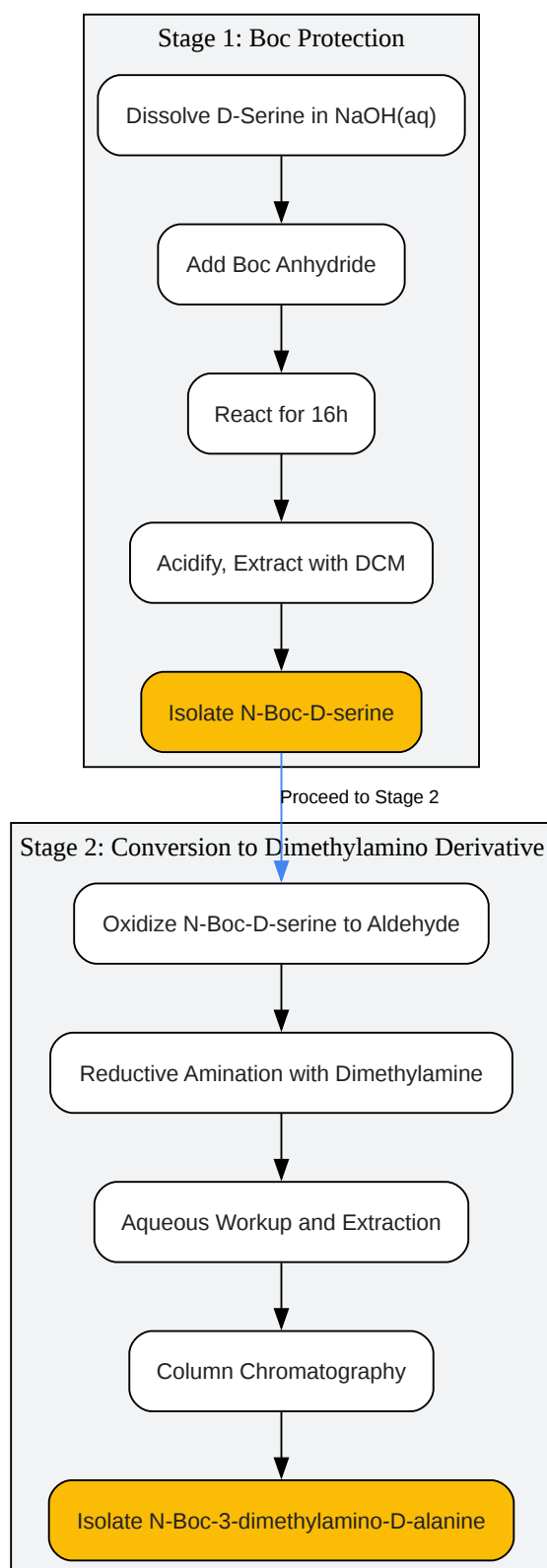
Step	Starting Material	Key Reagents	Solvent	Temperature (°C)	Time (h)	Expected Yield (%)
1	D-Serine	Boc ₂ O, NaOH	Water	0-30	16	85-95
2A	N-Boc-D-serine	Dess-Martin periodinane	DCM	Room Temp.	2-4	80-90 (crude)
2B	N-Boc-D-serinal	HN(CH ₃) ₂ , NaBH(OAc) ₃	DCM/DCE	Room Temp.	12-24	60-75

Table 2: Physicochemical Properties of **N-Boc-3-dimethylamino-D-alanine**

Property	Value
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₄
Molecular Weight	232.28 g/mol
Appearance	White to off-white solid
CAS Number	110755-32-3

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis and purification of the target compound.



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References

- 1. US8759582B2 - Process for the preparation of lacosamide - Google Patents [patents.google.com]
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